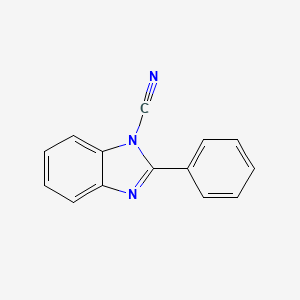

2-Phenyl-1H-benzimidazole-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylbenzimidazole-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c15-10-17-13-9-5-4-8-12(13)16-14(17)11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOPOSABYQOQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505044 | |

| Record name | 2-Phenyl-1H-benzimidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55810-22-5 | |

| Record name | 2-Phenyl-1H-benzimidazole-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms in the Formation of 2 Phenyl 1h Benzimidazole 1 Carbonitrile

Mechanistic Pathways of Benzimidazole (B57391) Ring Closure

The synthesis of the 2-phenyl-1H-benzimidazole scaffold is most commonly achieved through the condensation of o-phenylenediamine (B120857) with benzaldehyde (B42025). This reaction can proceed through several mechanistic pathways, often dependent on the reaction conditions and the presence of catalysts.

A widely accepted mechanism involves the initial reaction between o-phenylenediamine and benzaldehyde to form a Schiff base intermediate. mdpi.comacs.orgrsc.org This is typically followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring system. mdpi.comacs.org

The general steps are as follows:

Condensation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of benzaldehyde, leading to a carbinolamine intermediate. mdpi.com

Dehydration: The carbinolamine intermediate loses a molecule of water to form a Schiff base (imine) intermediate. mdpi.com

Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the imine carbon in an intramolecular fashion, forming a five-membered dihydro-benzimidazole ring. mdpi.comacs.org

Oxidation: The dihydro-benzimidazole intermediate undergoes oxidation to form the stable, aromatic 2-phenyl-1H-benzimidazole. This oxidation can be facilitated by air or other oxidizing agents. mdpi.comacs.org

Acid catalysis is often employed to facilitate the initial condensation step by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. mdpi.comresearchgate.net

Role of Intermediates in Nitrile Group Incorporation

The incorporation of the nitrile group at the N-1 position of 2-phenyl-1H-benzimidazole to form 2-Phenyl-1H-benzimidazole-1-carbonitrile involves an N-cyanation reaction. This transformation proceeds through the attack of the nucleophilic nitrogen of the benzimidazole ring on an electrophilic cyanating agent.

Several electrophilic cyanating agents can be employed for this purpose, including cyanogen (B1215507) bromide (BrCN), 1-cyanoimidazole, and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). mdpi.comacs.orgtezu.ernet.in The general mechanism is an addition-elimination process. mdpi.com

The key intermediates and steps in this process are:

Deprotonation (optional but common): In many cases, a base is used to deprotonate the N-H of the 2-phenyl-1H-benzimidazole, forming a more nucleophilic benzimidazolide (B1237168) anion.

Nucleophilic Attack: The lone pair of electrons on the N-1 nitrogen of the benzimidazole (or the benzimidazolide anion) attacks the electrophilic carbon atom of the cyanating agent. This forms a transient intermediate.

Elimination: A leaving group is expelled from the cyanating agent, resulting in the formation of the N-C≡N bond and yielding the final product, this compound. For example, if cyanogen bromide is used, the bromide ion is the leaving group.

The reactivity of the cyanating agent is a crucial factor. For instance, 1-cyanoimidazole can be synthesized by treating cyanogen bromide with imidazole (B134444) and subsequently used as a milder electrophilic cyanating agent for various nucleophiles, including amines. mdpi.com

Catalytic Cycle Analysis in Mediated Syntheses

While the N-cyanation of benzimidazoles can be performed stoichiometrically, catalytic methods are often preferred for their efficiency and sustainability. Copper-catalyzed reactions are particularly relevant in the synthesis of related nitrogen-containing heterocycles. Although direct literature on the catalytic cycle for the N-cyanation of 2-phenyl-1H-benzimidazole is limited, analogies can be drawn from copper-catalyzed C-H cyanation of heterocycles and other N-arylation reactions. tezu.ernet.innih.gov

A plausible catalytic cycle for a copper-catalyzed N-cyanation of 2-phenyl-1H-benzimidazole could involve the following steps:

Formation of the Active Catalyst: A Cu(I) species is often considered the active catalyst. tezu.ernet.in

Coordination: The 2-phenyl-1H-benzimidazole coordinates to the copper center.

Oxidative Addition/Ligand Exchange: The cyanating agent could oxidatively add to the copper center, or a ligand exchange could occur where the cyanide group is transferred to the copper.

Reductive Elimination: The N-cyanated product, this compound, is formed through reductive elimination, regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

It is important to note that high concentrations of cyanide can deactivate the copper catalyst by forming stable copper-cyanide complexes. nih.gov The choice of ligands, such as 1,2-diamines, can accelerate the reaction. tezu.ernet.in

| Catalyst System | Proposed Role of Catalyst | Reference |

| MgO@DFNS | Activates the aldehyde group and the imine intermediate for ring closure. | lboro.ac.uk |

| Au/TiO₂ | Facilitates the cyclization of the imine intermediate. | acs.org |

| Cu(OAc)₂ | Enables a one-pot cascade reaction involving dehydration condensation, intramolecular cyclization, and C-H hydroxylation. | rsc.org |

| BiOCl/FeOCl/SiO₂ | Activates the aldehyde group and the imine intermediate for ring closing. | nih.gov |

| CuI | Catalyzes the cyanation of aryl halides, a related transformation. | tezu.ernet.in |

Theoretical Mechanistic Investigations

Theoretical studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the mechanisms of benzimidazole formation and related cyanation reactions.

For the benzimidazole ring formation, DFT calculations can help to determine the activation energies of different proposed pathways, confirming the favorability of the Schiff base formation followed by cyclization and oxidation.

In the context of cyanation, theoretical studies have been conducted on the OH-initiated atmospheric oxidation of imidazole, which, while not a synthetic reaction, provides fundamental data on the reactivity of the imidazole ring. rsc.org These studies show that OH addition is preferred at the C5 position, leading to the formation of various oxidation products. rsc.org

DFT investigations into the mechanism of copper-catalyzed C-H cyanation of 2-phenylpyridine (B120327) with benzyl (B1604629) nitrile have also been reported. dntb.gov.ua These studies suggest the involvement of multiple pathways for the formation of the cyanating species and subsequent C-N bond formation. dntb.gov.ua While not directly focused on N-cyanation, these theoretical models provide a framework for understanding the electronic effects and energetics of similar transformations involving the benzimidazole scaffold. The computational results can elucidate the role of the catalyst in activating the substrates and facilitating the key bond-forming steps.

Advanced Spectroscopic and Diffraction Based Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR and ¹³C NMR Techniques

¹H NMR Spectroscopy: The ¹H NMR spectrum of a benzimidazole (B57391) derivative provides key information about the number of different types of protons and their neighboring environments. For the parent compound, 2-phenyl-1H-benzimidazole, the spectrum typically shows a broad singlet for the N-H proton, with chemical shifts varying depending on the solvent and concentration. mdpi.com The aromatic protons of the benzimidazole and phenyl rings appear as multiplets in the downfield region, typically between δ 7.0 and 8.3 ppm. mdpi.comrsc.org

In the case of 2-Phenyl-1H-benzimidazole-1-carbonitrile, the disappearance of the N-H proton signal would be the most telling feature, confirming the substitution at the N1 position. The protons on the benzimidazole ring system would be expected to show shifts. Specifically, the proton at position 7 is likely to be deshielded due to the anisotropic effect of the cyano group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environment. In 2-phenyl-1H-benzimidazole, the carbon of the C=N group (C2) typically resonates at around δ 151 ppm. mdpi.com The carbons of the phenyl and benzimidazole rings appear in the aromatic region (δ 110-145 ppm). mdpi.com

For this compound, the most significant change would be the appearance of a new signal for the carbon of the nitrile group (C≡N) in the range of δ 115-120 ppm. The C2 carbon would also likely experience a shift due to the electronic changes from the N-cyanation. Furthermore, the symmetry of the benzimidazole ring is broken upon N1-substitution, which would result in distinct signals for all benzimidazole carbons.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~150-155 |

| C4 | ~7.8-8.0 (d) | ~120-125 |

| C5 | ~7.3-7.5 (t) | ~125-130 |

| C6 | ~7.3-7.5 (t) | ~125-130 |

| C7 | ~7.9-8.1 (d) | ~110-115 |

| C3a | - | ~140-145 |

| C7a | - | ~135-140 |

| C1' (Phenyl) | - | ~128-132 |

| C2'/C6' (Phenyl) | ~7.8-8.0 (m) | ~128-130 |

| C3'/C5' (Phenyl) | ~7.4-7.6 (m) | ~129-131 |

| C4' (Phenyl) | ~7.4-7.6 (m) | ~130-132 |

| CN | - | ~115-120 |

Two-Dimensional NMR Methodologies (e.g., COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations. For instance, it would show the coupling between adjacent protons on the benzimidazole and phenyl rings, helping to trace the spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is particularly useful for confirming the substitution pattern. A key NOE would be expected between the protons on the C2'- and C6'-positions of the phenyl ring and the H7 proton of the benzimidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular formula (C₁₄H₉N₃). High-resolution mass spectrometry (HRMS) would provide the exact mass with high precision, further corroborating the elemental composition. rsc.org

| Fragment Ion | Expected m/z | Description |

|---|---|---|

| [C₁₄H₉N₃]⁺ | 219.08 | Molecular Ion (M⁺) |

| [C₁₃H₉N₂]⁺ | 193.08 | Loss of CN |

| [C₇H₅N₂]⁺ | 117.05 | Loss of Phenyl radical |

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Techniques

Vibrational spectroscopy, including FTIR and Raman, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by the presence of a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2260-2220 cm⁻¹. nih.gov This would be a key diagnostic peak. The characteristic N-H stretching vibration of the parent 2-phenyl-1H-benzimidazole, usually seen as a broad band around 3400-3200 cm⁻¹, would be absent, confirming N-substitution. rsc.org Other expected bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=N and C=C stretching vibrations within the benzimidazole and phenyl rings (1650-1450 cm⁻¹). rsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C≡N stretch is also Raman active and would be expected to show a strong signal. Aromatic ring vibrations are also typically strong in Raman spectra. Studies on benzimidazole derivatives have identified characteristic Raman peaks around 1015, 1265, and 1595 cm⁻¹. nih.gov

| Functional Group | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman |

| C≡N Stretch | 2260-2220 | FTIR, Raman (Strong) |

| C=N Stretch | 1630-1580 | FTIR, Raman |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |

| Aromatic C-H Bending | 900-675 | FTIR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of benzimidazole derivatives typically shows multiple absorption bands in the ultraviolet region, corresponding to π→π* transitions within the conjugated aromatic system. For 2-phenyl-1H-benzimidazole, absorption maxima are generally observed around 245 nm, 271 nm, and 278 nm. researchgate.net

The introduction of the cyano group at the N1 position in this compound is expected to influence the electronic structure and thus the UV-Vis absorption spectrum. The cyano group can act as an electron-withdrawing group, potentially causing a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the parent compound. A detailed analysis of the solvent effects on the absorption bands could also provide insights into the nature of the electronic transitions.

X-ray Diffraction Analysis for Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, analysis of related benzimidazole derivatives provides expectations for its solid-state structure. researchgate.net X-ray analysis would confirm the planar nature of the benzimidazole ring system and the attachment of the phenyl and cyano groups. It would also reveal the dihedral angle between the phenyl ring and the benzimidazole moiety. Intermolecular interactions, such as π-π stacking, which are common in such aromatic systems, would also be elucidated. researchgate.net The precise bond length of the C≡N group would be determined, providing further confirmation of the structure.

Computational and Quantum Chemical Investigations of 2 Phenyl 1h Benzimidazole 1 Carbonitrile

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Key optimized geometrical parameters for benzimidazole (B57391) derivatives, such as bond lengths and angles, have been computationally determined and show good agreement with experimental data where available. biointerfaceresearch.comnih.gov For example, the C-C bond connecting the phenyl and benzimidazole rings is a key parameter that influences the degree of conjugation between the two ring systems. nih.gov

Optimized Geometrical Parameters of a 1-benzyl-2-phenyl-1H-benzimidazole derivative (A1) at B3LYP/6-31G Level of Theory** biointerfaceresearch.comresearchgate.net

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.412 |

| C10-C11 Bond Length (Å) | 1.474 |

| C1–N32-C10 Bond Angle (°) | 105.84 |

| N32-C10-N33 Bond Angle (°) | 113.05 |

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). libretexts.orgnumberanalytics.comwikipedia.orgyoutube.com These orbitals are critical in determining the chemical reactivity of a molecule. numberanalytics.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.comirjweb.com

For benzimidazole derivatives, the HOMO is often localized on the electron-rich benzimidazole ring, while the LUMO can be distributed over both the benzimidazole and phenyl rings. dergipark.org.trresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. irjweb.comschrodinger.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This energy gap can be correlated with the molecule's electronic absorption properties, as the HOMO to LUMO transition is often the lowest energy electronic transition. researchgate.netschrodinger.com

Frontier Molecular Orbital Energies and Related Properties of a Benzimidazole-1,3,4-thiadiazole Derivative (4c) nih.gov

| Property | Energy (eV) |

| HOMO | -6.439 |

| LUMO | -2.980 |

| HOMO-LUMO Gap | 3.459 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. nih.gov These interactions contribute to the stability of the molecule. nih.gov

In the context of 2-Phenyl-1H-benzimidazole-1-carbonitrile, NBO analysis can reveal the nature of the hybridization of the atoms and the extent of electron delocalization between the benzimidazole and phenyl rings, as well as the cyano group. nih.gov The stabilization energies associated with these delocalizations, calculated through second-order perturbation theory, quantify the strength of these interactions. nih.govsciepub.com For instance, studies on similar benzimidazole systems have shown significant π→π* transitions, indicating a high degree of electronic communication between the different parts of the molecule. researchgate.net

NBO Analysis of Stabilization Energies (E(2)) in N-Butyl-1H-benzimidazole nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| σ (C1–C2) | σ* (C1–C6) | 4.63 |

| σ (C1–C2) | σ* (C1–N26) | 0.86 |

| σ (C1–C2) | σ* (C6–H11) | 2.42 |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. semanticscholar.orgresearchgate.net This theory allows for the characterization of chemical bonds and other interactions based on the topological properties of the electron density at specific points called bond critical points (BCPs). sciepub.comresearchgate.net

Several parameters at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H), are used to classify the nature of the interaction. researchgate.net For covalent bonds, ρ is typically large and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ is smaller and ∇²ρ is positive. sciepub.com QTAIM analysis can be used to identify and characterize both intramolecular and intermolecular interactions in this compound, providing insights into its bonding and crystal packing. sciepub.comchemrxiv.orgresearchgate.net

QTAIM Topological Parameters for Hydrogen Bonding Interactions researchgate.net

| Parameter | Description |

| Electron Density (ρ_bcp) | Indicates the strength of the interaction at the bond critical point. |

| Laplacian of Electron Density (∇²ρ) | Distinguishes between shared (covalent) and closed-shell (non-covalent) interactions. |

| Kinetic Energy Density (G) | Related to the local kinetic energy of electrons. |

| Potential Energy Density (V) | Related to the local potential energy of electrons. |

| Total Electron Energy Density (H) | Sum of G and V, provides further insight into the nature of the interaction. |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in molecular systems. researchgate.net This method is based on the electron density and its derivatives. The reduced density gradient (RDG) is a key quantity in NCI analysis. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, different types of non-covalent interactions can be identified and visualized as surfaces in real space. researchgate.net

For this compound, NCI analysis can provide a detailed picture of the intramolecular and intermolecular interactions that govern its conformation and crystal packing. researchgate.netnih.gov For example, it can highlight the presence of C-H···N or C-H···π interactions, which are often crucial in determining the solid-state architecture of aromatic compounds. nih.gov The color-coding of the NCI surfaces provides additional information about the strength and nature of these interactions.

Types of Non-Covalent Interactions Identified by NCI Analysis researchgate.netresearchgate.net

| Interaction Type | Typical RDG vs. sign(λ₂)ρ Plot Characteristics |

| Hydrogen Bonds | Strong, attractive interactions with negative sign(λ₂)ρ values. |

| Van der Waals Interactions | Weaker, attractive interactions with sign(λ₂)ρ values close to zero. |

| Steric Repulsion | Repulsive interactions with positive sign(λ₂)ρ values. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP is plotted on the molecule's electron density surface, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, corresponding to areas of low electron density that are susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the benzimidazole ring and the cyano group, making these sites potential targets for electrophiles. nih.govresearchgate.net Conversely, the hydrogen atoms attached to the aromatic rings would likely exhibit positive potential, making them susceptible to nucleophilic attack. The MEP analysis provides a qualitative understanding of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

Table of Compounds

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the arrangement of donor and acceptor groups across a π-conjugated system, which can lead to significant changes in dipole moment and polarizability under an external electric field.

Theoretical investigations into the NLO properties of benzimidazole (B57391) derivatives, such as 1-benzyl-2-phenyl-1H-benzimidazole, have been conducted using Density Functional Theory (DFT) calculations. biointerfaceresearch.comresearchgate.net These studies provide a framework for understanding how structural modifications influence NLO behavior. The introduction of a carbonitrile (-CN) group at the N1 position of the benzimidazole ring is expected to significantly impact the molecule's electronic properties. The cyano group is a strong electron-withdrawing group due to both its negative inductive and mesomeric effects, which can enhance the intramolecular charge transfer (ICT) within the molecule. rsc.orgeujournal.org

Computational studies on similar benzimidazole derivatives have quantified key NLO parameters. For instance, calculations on 1-benzyl-2-phenyl-1H-benzimidazole derivatives reveal how different substituents on the phenyl ring influence the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β₀). biointerfaceresearch.comresearchgate.net The first hyperpolarizability is a critical measure of a molecule's second-order NLO activity.

The presence of the 1-carbonitrile group in 2-Phenyl-1H-benzimidazole-1-carbonitrile would likely lead to a pronounced NLO response. The benzimidazole ring system can act as an electron donor, while the phenyl ring's properties can be tuned, and the carbonitrile group serves as a potent electron acceptor. This donor-π-acceptor framework is a classic design strategy for enhancing NLO properties. The expected charge transfer from the benzimidazole moiety to the carbonitrile group would increase the molecule's dipole moment and significantly enhance its first hyperpolarizability.

Below is a representative data table of calculated NLO properties for related 1-benzyl-2-phenyl-1H-benzimidazole derivatives, which can serve as a proxy to understand the potential scale of these properties for the title compound. biointerfaceresearch.com

| Compound | Dipole Moment (μ) in Debye | Polarizability (α) in esu | First Hyperpolarizability (β₀) in esu |

| Derivative A1 | 4.71 | - | - |

| Derivative A2 | 5.675 | - | - |

| Derivative A3 | 4.785 | - | - |

| Urea (Reference) | - | - | Greater than derivatives A1-A3 |

Data extrapolated from a computational study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives for illustrative purposes. biointerfaceresearch.com

Molecular Dynamics Simulations and Theoretical Modeling of Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of a molecule and its interactions with its environment, such as a solvent or a biological receptor. tandfonline.comsemanticscholar.org For this compound, MD simulations can elucidate the nature of its intermolecular interactions, which are crucial for understanding its behavior in condensed phases and its potential applications in materials science and medicinal chemistry.

While specific MD simulations for this compound are not readily found in the existing literature, simulations of other benzimidazole derivatives offer valuable parallels. These studies often focus on the stability of benzimidazole derivatives when interacting with proteins or other molecules. researchgate.netresearchgate.netresearchgate.netacs.org Key parameters analyzed in such simulations include the root-mean-square deviation (RMSD) to assess the stability of the molecular system, the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to understand its compactness. researchgate.net

The intermolecular interactions governing the behavior of this compound would be multifaceted. The aromatic phenyl and benzimidazole rings are capable of engaging in π-π stacking interactions, which are important for the self-assembly and crystal packing of aromatic molecules. acs.org The nitrogen atoms of the benzimidazole ring and the carbonitrile group can act as hydrogen bond acceptors, allowing the molecule to interact with hydrogen bond donors in its environment. acs.org

Theoretical modeling can also be used to quantify the strength of these interactions. For instance, quantum chemical calculations can determine the binding energies of dimers or clusters of the molecule, providing a measure of the strength of the intermolecular forces. The cyano group, with its significant dipole moment, is known to participate in strong dipole-dipole interactions and can also form non-covalent bonds with electron-rich or electron-poor centers. nih.gov

A summary of typical intermolecular interactions observed in MD simulations of benzimidazole derivatives is presented in the table below.

| Type of Interaction | Description | Potential Role for this compound |

| Hydrogen Bonding | The nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors. | Interaction with protic solvents or biological residues. |

| π-π Stacking | The aromatic benzimidazole and phenyl rings can stack on top of each other. | Important for crystal packing and interaction with aromatic systems. |

| Van der Waals Forces | General attractive or repulsive forces between molecules. | Contribute to the overall stability of molecular assemblies. |

| Dipole-Dipole Interactions | The polar carbonitrile group will induce strong dipole-dipole interactions. | Influences solubility and the ordering of molecules in the solid state. |

Transformations of the Nitrile Group

The cyano group at the N-1 position is a key functional handle, susceptible to various transformations that lead to different classes of compounds. researchgate.net Its versatility allows for its conversion into other nitrogen-containing functionalities or hydrolysis to carboxylic acid derivatives. researchgate.net

A significant transformation of the nitrile group in benzimidazole derivatives is its conversion to an amidoxime (B1450833). This reaction is typically achieved by treating the nitrile with hydroxylamine (B1172632) hydrochloride in a suitable solvent like ethanol (B145695). nih.gov This conversion is a critical step in the synthesis of certain biologically active compounds, where the amidoxime moiety serves as a key pharmacophore. nih.gov The general scheme involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.

The synthesis of amidoxime-containing benzimidazole derivatives can be accomplished by first preparing the benzimidazole benzonitrile (B105546) intermediate, which is then condensed with hydroxylamine hydrochloride to yield the final amidoxime product. nih.gov For instance, the synthesis of 4-((2-phenyl-1H-benzo[d]imidazol-1-yl)methyl)-N'-hydroxybenzimidamide was achieved from its corresponding benzonitrile intermediate. nih.gov

Beyond amidoximes, the nitrile group is a precursor to other nitrogenous functional groups. researchgate.net Catalytic reduction, typically with reagents like lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine (aminomethyl group). libretexts.org This process involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. libretexts.org Another possibility is the partial reduction using a reagent like diisobutylaluminum hydride (DIBALH) at low temperatures, which can yield an imine that is subsequently hydrolyzed to an aldehyde. libretexts.org

Table 1: Examples of Nitrile Group Transformations in Benzimidazole Derivatives

| Starting Material | Reagent(s) | Product Functional Group | Reference |

| Cyano-based benzimidazole intermediate | Hydroxylamine hydrochloride, Ethanol | Amidoxime | nih.gov |

| Generic Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | libretexts.org |

| Generic Nitrile | Diisobutylaluminum hydride (DIBALH), then H₂O | Aldehyde | libretexts.org |

Hydrolysis Reactions for Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org This two-stage process first converts the nitrile to a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com

In acid-catalyzed hydrolysis, the nitrile is heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.orgmasterorganicchemistry.com The initial step is the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. youtube.com A subsequent tautomerization yields the amide intermediate. chemistrysteps.com Continued heating in the acidic aqueous medium hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alternatively, base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). chemistrysteps.com The reaction begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Further hydrolysis of the amide in the basic solution yields a salt of the carboxylic acid (a carboxylate) and ammonia. An acidification step is then required to isolate the free carboxylic acid.

Applying this to this compound, hydrolysis would cleave the C-N bond, leading to the formation of 2-phenyl-1H-benzimidazole and a carboxylic acid derivative (or its salt), effectively removing the cyano group from the nitrogen atom. However, if the nitrile were attached to the benzimidazole ring via a carbon linker, hydrolysis would produce a benzimidazole-substituted carboxylic acid. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Moiety

The phenyl group at the C-2 position of the benzimidazole core is subject to electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the attached benzimidazole ring system. This deactivation means that electrophilic substitution reactions on the C-2 phenyl ring generally require harsher conditions compared to benzene (B151609). The benzimidazole moiety will direct incoming electrophiles to the meta position of the C-2 phenyl ring.

Conversely, the presence of activating or deactivating substituents on the phenyl ring itself can significantly influence the course of a reaction. For instance, in the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives, the electronic effects of substituents on the phenyl ring play a role in cyclization reactions. rsc.org Methoxy-substituted phenyl groups (electron-donating) and chloro- or fluoro-substituted phenyl groups (electron-withdrawing) have been shown to participate efficiently in such reactions. rsc.orgacs.org

Intramolecular nucleophilic aromatic substitution (SNAr) has been demonstrated in related systems. For example, 2-(2-nitrophenyl)-1H-benzimidazoles can undergo a high-yielding intramolecular SNAr where a nitrogen-pendant alkoxide displaces the nitro group on the phenyl ring to form a fused ring system. nih.gov This indicates that if the phenyl group on this compound were substituted with a strong electron-withdrawing group (like a nitro group) and a suitable nucleophile were present on the benzimidazole core, similar cyclizations could be envisioned.

Functionalization of the Benzimidazole Nitrogen Atom (N-alkylation, N-acylation)

While the N-1 position in the title compound is occupied by a carbonitrile group, the parent scaffold, 2-phenyl-1H-benzimidazole, readily undergoes functionalization at its nitrogen atom. chemicalbook.com The removal or transformation of the N-1 carbonitrile group would unveil the N-H group, making it available for reactions like N-alkylation and N-acylation.

N-alkylation: The substitution of the hydrogen atom on the benzimidazole nitrogen with an alkyl group is a common strategy to modify the compound's properties. nih.gov N-alkylation is typically performed by treating the 2-substituted benzimidazole with an alkyl halide in the presence of a base. researchgate.net A variety of conditions have been employed, including the use of phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) with aqueous potassium hydroxide. researchgate.net The choice of base and solvent can be critical for regioselectivity in unsymmetrical benzimidazoles. d-nb.info For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N-1 selective alkylation. d-nb.info

N-acylation: The introduction of an acyl group at the benzimidazole nitrogen is another important derivatization. N-acylation can be achieved by reacting the benzimidazole with acylating agents such as acid chlorides or phenylacetic acids. rsc.orgjapsonline.com Copper catalysts have been employed to facilitate the N-acylation of benzimidazoles with phenylacetic acids, leading to the formation of tertiary amides. rsc.org The choice of catalyst and base can be chemoselective; for instance, using CuBr as the catalyst with pyridine (B92270) as the base favors N-acylation. rsc.org N-acylbenzotriazoles also serve as efficient acylating agents for various amines, a principle that can be extended to the benzimidazole nitrogen. organic-chemistry.org

Table 2: Representative N-Functionalization Reactions of the 2-Phenylbenzimidazole (B57529) Scaffold

| Reaction Type | Reagent(s) | Conditions | Product Type | Reference |

| N-Alkylation | C3–C10 alkyl bromides | 30% aq. KOH, Phase-transfer catalyst | N-alkylated benzimidazole | researchgate.net |

| N-Alkylation | Alkyl bromide | NaH, THF | N-1 alkylated benzimidazole | d-nb.info |

| N-Alkylation | Ketonic Mannich bases | Methanol | 1-(3-oxopropyl)benzimidazoles | researchgate.net |

| N-Acylation | Substituted benzoyl chlorides | - | N-benzoyl substituted benzimidazole | japsonline.com |

| N-Acylation | Phenylacetic acids | CuBr, Pyridine | Tertiary amide | rsc.org |

Cyclization Reactions and Fused Ring System Formation

The benzimidazole core is a valuable synthon for constructing more complex, fused heterocyclic systems. kau.edu.sa this compound and its derivatives can participate in various cyclization reactions, leveraging the reactivity of both the benzimidazole and the attached phenyl or nitrile groups.

One major pathway involves intramolecular reactions. As mentioned, an appropriately substituted 2-phenyl-benzimidazole can undergo intramolecular SNAr to form fused systems. nih.gov Similarly, tandem reactions involving aromatic nucleophilic substitution followed by aerobic oxidative decarboxylative acylation can produce fused five-membered heterocycles. rsc.org

Intermolecular cyclization reactions are also prevalent. The condensation of 2-cyanomethylbenzimidazoles (a related structural motif) with various reagents can lead to a wide range of fused systems, including pyrrolo[1,2-a]benzimidazoles and pyrido[1,2-a]benzimidazoles. kau.edu.sa For example, condensation with aldehydes can lead to the formation of fused pyrido[1,2-a]benzimidazole (B3050246) systems. kau.edu.sa Furthermore, reactions involving the cyclization of o-phenylenediamine (B120857) derivatives with nitriles are a fundamental method for forming the benzimidazole ring itself, which can be extended to create more complex structures. rsc.orgacs.org The development of ring-fused benzimidazoles is an active area of research due to their wide range of biological activities. nih.gov

Exploration of Supramolecular Interactions and Hydrogen Bonding Networks

Supramolecular chemistry relies on non-covalent interactions, with hydrogen bonding being a primary directional force. nih.gov The 2-phenylbenzimidazole scaffold contains both hydrogen bond donors (the N-H group) and acceptors (the sp²-hybridized nitrogen atom), making it an excellent candidate for forming predictable hydrogen-bonding networks. nih.gov

In the solid state, benzimidazole derivatives frequently form chains or more complex architectures through intermolecular hydrogen bonds. nih.gov For instance, O—H···N hydrogen bonds between a hydroxyl-substituted benzimidazole and an adjacent benzimidazole molecule can result in a chain structure. nih.gov Similarly, N—H···O hydrogen bonds are observed in salts of 2-amino-1H-benzimidazole with carboxylic acids, forming robust, sheet-like structures. researchgate.net

The presence of the phenyl group introduces the possibility of C—H···π interactions, which can further stabilize the crystal packing. nih.gov The arrangement of these hydrogen bonds can be a significant factor in the physical properties of the material and can influence phase separation in solution. nih.gov While the N-1 carbonitrile of the title compound precludes it from acting as a hydrogen bond donor at that position, transformation of the nitrile or its removal would unmask the N-H group, enabling its participation in such supramolecular assemblies. The remaining nitrogen atom at the 3-position can still act as a hydrogen bond acceptor.

Analytical Methodologies for the Detection and Characterization of 2 Phenyl 1h Benzimidazole 1 Carbonitrile

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-Phenyl-1H-benzimidazole-1-carbonitrile from reaction mixtures, starting materials, byproducts, and other impurities. These techniques are essential for both process monitoring and final product quality control.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzimidazole (B57391) derivatives. nih.gov It offers high resolution and sensitivity for both identification and quantification. For compounds like this compound, reversed-phase HPLC is typically the method of choice.

The purity of the compound can be determined by analyzing a dissolved sample. The resulting chromatogram will show a major peak corresponding to the target compound and smaller peaks for any impurities. The peak area percentage is commonly used to estimate the purity level.

Key considerations for developing an HPLC method for benzimidazole derivatives include the choice of stationary phase and mobile phase composition. Due to the presence of nitrogen atoms, benzimidazoles can exhibit peak tailing on standard silica-based columns. researchgate.net This can often be overcome by using a buffered mobile phase to maintain a consistent pH or by using specialized columns. researchgate.net

A typical HPLC setup for analyzing benzimidazole compounds is detailed in the interactive table below.

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-phase columns such as Nucleosil C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) are frequently used. nih.govresearchgate.net |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (commonly acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) phosphate (B84403), or water with modifiers like phosphoric or formic acid). nih.govresearchgate.net |

| pH Adjustment | The pH of the mobile phase is often adjusted (e.g., to pH 4.5) to ensure consistent protonation of the analyte and achieve good peak shape. nih.gov |

| Flow Rate | A typical flow rate is around 1.0 - 1.2 mL/min. researchgate.net |

| Detection | UV detection is common, with the wavelength set near the maximum absorbance of the benzimidazole chromophore (e.g., 254 nm or 288 nm). nih.gov |

| Data Analysis | Purity is assessed by the relative peak area of the main component compared to the total area of all peaks in the chromatogram. |

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions in real-time. libretexts.org It is a simple, rapid, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of products. In the synthesis of benzimidazole derivatives, TLC is used to determine the reaction's endpoint. nih.gov

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside spots of the starting materials. libretexts.org The plate is then developed in a suitable solvent system. By comparing the retention factor (Rf) values of the spots, one can track the disappearance of the reactants and the appearance of the product spot. libretexts.org A co-spot, where the reaction mixture and starting material are spotted in the same lane, is often used to aid in identification. libretexts.org

Visualization of the spots on the TLC plate is typically achieved under UV light, as benzimidazole rings are UV-active. nih.gov Staining with reagents like p-anisaldehyde can also be used for visualization. nih.gov

The following table summarizes typical parameters for TLC analysis in the context of benzimidazole synthesis.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates are commonly used. nih.gov |

| Mobile Phase | A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), in a ratio optimized to achieve good separation (e.g., 4:1). libretexts.org |

| Application | Capillary spotters are used to apply dilute solutions of the starting material(s) and the reaction mixture to the baseline of the plate. libretexts.org |

| Visualization | The developed plate is typically viewed under a UV lamp (254 nm) to visualize the aromatic compounds as dark spots. nih.gov |

| Interpretation | The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org |

Qualitative Detection Methods

Once this compound is synthesized and purified, spectroscopic methods are employed to confirm its chemical structure. These techniques provide detailed information about the molecule's framework, functional groups, and connectivity.

The structural elucidation of 2-phenyl-1H-benzimidazole and its derivatives is typically established using a combination of spectroscopic methods, including FT-IR, NMR, and UV-Vis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the types and number of protons in the molecule. For a related compound, 2-phenyl-1H-benzimidazole, characteristic signals appear in the aromatic region (around 7.0-7.9 ppm) corresponding to the protons on the benzimidazole and phenyl rings. mdpi.com

Infrared (IR) Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For the parent 2-phenyl-1H-benzimidazole, a characteristic N-H stretching vibration is observed around 3443 cm⁻¹. researchgate.net C=N stretching vibrations are typically seen in the 1551-1480 cm⁻¹ region. researchgate.net For this compound, a key diagnostic peak would be the stretching vibration of the nitrile (C≡N) group, which typically appears in the range of 2260-2220 cm⁻¹.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze reaction products and confirm the mass of the desired compound. nih.gov

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. The benzimidazole scaffold has a characteristic UV absorbance profile that can be used for its detection. researchgate.net

The table below summarizes key spectral data expected for the characterization of benzimidazole derivatives.

| Analytical Method | Key Findings and Characteristic Data |

| ¹H NMR | Signals in the aromatic region (typically δ 7.0-8.2 ppm) corresponding to the protons of the phenyl and benzimidazole rings. mdpi.com The integration of these signals helps confirm the number of protons in each environment. |

| FT-IR | Absence of a broad N-H stretch (around 3400 cm⁻¹) and presence of a sharp C≡N stretch (around 2260-2220 cm⁻¹) would confirm the formation of the 1-carbonitrile derivative. Characteristic C=N and C-N stretching vibrations are also expected (1625-1480 cm⁻¹). researchgate.net |

| Mass Spec (MS) | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the exact mass of this compound would be observed, confirming its molecular formula. |

| UV-Vis | Analysis of related compounds shows characteristic UV absorption maxima that can be used for identification and quantification during HPLC analysis. nih.gov |

Emerging Research Frontiers and Future Perspectives in 2 Phenyl 1h Benzimidazole 1 Carbonitrile Chemistry

Development of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of 2-substituted benzimidazoles has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes. researchgate.netrasayanjournal.co.in However, these methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, and low yields. organic-chemistry.org Consequently, a significant research effort has been directed towards developing more efficient, scalable, and environmentally friendly synthetic protocols.

Recent advancements have focused on one-pot syntheses, which streamline the process by combining multiple reaction steps without isolating intermediates. One such efficient method involves the condensation of o-phenylenediamines with aryl aldehydes in the presence of a hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) system in acetonitrile (B52724) at room temperature. organic-chemistry.org This approach is notable for its short reaction times, high yields, and simple product isolation. organic-chemistry.org Another strategy employs ultrasonic irradiation with a reusable ZnFe₂O₄ nanocatalyst for the condensation of o-phenylenediamine (B120857) and aromatic aldehydes, offering a green and efficient route to 2-phenyl-1H-benzimidazole. doi.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. researchgate.netnih.gov For instance, a one-pot, two-step protocol for synthesizing 2-aryl-benzimidazole-3-oxide derivatives utilizes microwave heating to complete the reaction in a total of 40 minutes, using only water and ethanol (B145695) as solvents. nih.gov While this produces an N-oxide rather than an N-carbonitrile, the underlying principles of rapid, efficient, and greener synthesis are directly applicable. The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of these syntheses.

| Method | Catalyst/Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| One-Pot Condensation | H₂O₂ / HCl | Room Temperature | Short reaction time, excellent yields, easy isolation | organic-chemistry.org |

| Ultrasonic Irradiation | ZnFe₂O₄ Nanocatalyst | Ultrasonic Waves | Reusable catalyst, green solvent (ethanol) | doi.org |

| Microwave-Assisted Synthesis | None specified (for N-oxides) | Microwave, 120°C | Rapid (40 min total), green solvents, simple filtration | nih.gov |

| Catalytic Condensation | Chlorosulfonic Acid | Room Temperature | Efficient, easy workup, moderate to excellent yields | nih.gov |

| Catalytic Condensation | Ammonium (B1175870) Acetate (B1210297) | 75°C | Low cost, mild conditions, high selectivity | bohrium.com |

Advanced Computational Approaches for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of benzimidazole (B57391) derivatives. researchgate.netjocpr.com These methods allow researchers to investigate electronic structure, molecular orbitals, and reactivity, providing insights that guide the rational design of new molecules with desired characteristics. researchgate.netjcchems.com

For benzimidazole derivatives, DFT calculations are used to determine key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and electronic properties, influencing its potential application in areas like nonlinear optics. nih.govdntb.gov.ua For example, studies on N-1-sulfonyl substituted benzimidazoles showed that an effective charge transfer from the HOMO to the LUMO, along with a lower energy gap, indicated that these compounds could be excellent candidates for NLO applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, often based on DFT-calculated descriptors, are used to build models that predict the biological activity or physical properties of a series of compounds. jocpr.com Furthermore, molecular docking and molecular dynamics (MD) simulations are employed to predict how these molecules will interact with biological targets, such as enzymes or protein receptors, which is crucial for drug discovery. researchgate.netmdpi.comresearchgate.net These computational studies help in screening large libraries of virtual compounds and prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. researchgate.netresearchgate.net

| Compound Type | Computational Method | Calculated Property | Significance | Reference |

|---|---|---|---|---|

| N-1-sulfonyl substituted 2-substituted benzimidazoles | DFT / M06 | Linear Polarizability (⟨α⟩) | Predicts NLO response; values up to 5.379 × 10⁻²³ esu reported. | nih.gov |

| N-1-sulfonyl substituted 2-substituted benzimidazoles | DFT / M06 | Dipole Moment (μ) | Indicates molecular polarity; values from 2.33 D to 7.49 D reported. | nih.gov |

| Various Benzimidazole Derivatives | DFT / B3LYP/6-31+G** | HOMO-LUMO Gap | Relates to electronic transitions and reactivity. | jocpr.comdntb.gov.ua |

| Benzimidazole-Triazole Hybrids | DFT / B3LYP/6–311++G(d,p) | Structural Properties | Correlates calculated structure with experimental data (e.g., X-ray diffraction). | researchgate.net |

Exploration of Materials Science Applications (e.g., photoactive, NLO materials)

The unique electronic properties of the benzimidazole core, characterized by a conjugated π-electron system, make its derivatives highly attractive for applications in materials science. tandfonline.comresearchgate.net Efficient electron delocalization is a key requirement for materials exhibiting photoactive and nonlinear optical (NLO) behavior. tandfonline.com

Nonlinear Optical (NLO) Materials: Benzimidazole compounds have emerged as intriguing candidates for NLO applications, which are crucial for technologies like telecommunications, frequency conversion, and optical data storage. tandfonline.comresearchgate.net NLO materials can alter the properties of light that passes through them, for example, by generating a second harmonic frequency (Second Harmonic Generation, SHG). Certain benzimidazole derivatives have shown significant SHG efficiency, sometimes comparable to or even exceeding that of standard materials like potassium dihydrogen phosphate (B84403) (KDP). researchgate.net The NLO properties arise from high molecular polarizability, which can be enhanced by creating donor-π-acceptor structures within the molecule. nih.gov The benzimidazole ring can act as a π-bridge or as part of the donor/acceptor system. researchgate.net

Photoactive Materials: In the realm of photoactive materials, benzimidazole derivatives are being investigated for use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). nbinno.comresearchgate.netnih.gov In DSSCs, T-shaped benzimidazole dyes featuring triphenylamine (B166846) donors and cyanoacrylic acid acceptors have been studied as sensitizers. nih.gov The molecular structure allows for effective intramolecular charge transfer upon light absorption, a critical step in converting light to electricity. DFT calculations are used to model this process and to design new dyes with improved light-harvesting efficiency and electron injection capabilities. nih.gov Similarly, the thermal stability and electron-transporting properties of the benzimidazole scaffold make it a valuable component in the synthesis of materials for OLEDs. nbinno.com

| Application | Derivative Type | Key Property Investigated | Finding/Result | Reference |

|---|---|---|---|---|

| Nonlinear Optics (NLO) | Benzimidazole Single Crystals | Second Harmonic Generation (SHG) | Some derivatives show SHG efficiency greater than the KDP standard. | researchgate.net |

| Nonlinear Optics (NLO) | N-1-sulfonyl substituted benzimidazoles | First Hyperpolarizability (β) | Effective charge transfer suggests suitability for NLO applications. | nih.gov |

| Dye-Sensitized Solar Cells | T-shaped benzimidazole dyes | Photoelectric Performance | Structure influences charge transfer, guiding design of new sensitizers. | nih.gov |

| Organic Electronics | Polycyclic benzimidazole derivatives | Optical/Electrochemical Properties | Applicable as hole transport layer materials in perovskite solar cells. | researchgate.net |

| Fluorescent Sensing | Benzimidazole-based conjugated polyelectrolytes | Fluorescent sensing of metal ions | Polymers showed potential as effective sensors for specific metal ions like Fe³⁺. | researchgate.net |

Challenges and Opportunities in the Field of Benzimidazole Carbonitrile Research

Despite significant progress, the field of benzimidazole research faces several challenges that also present opportunities for future innovation. In medicinal chemistry, a primary challenge is the emergence of drug resistance to existing benzimidazole-based therapies. researchgate.netresearchgate.net This necessitates the design of novel derivatives that can overcome these resistance mechanisms. Another challenge is improving the pharmacokinetic properties of these compounds, as some derivatives suffer from low bioavailability, limiting their clinical effectiveness. researchgate.net

The opportunities in this field are vast. The structural versatility of the benzimidazole nucleus allows for extensive exploration of structure-activity relationships (SAR), enabling the fine-tuning of biological activity and selectivity. researchgate.netresearcher.life The integration of computational design and high-throughput screening can accelerate the discovery of new lead compounds for a wide range of diseases, including cancer and infectious diseases. researchgate.netresearchgate.net There is also growing interest in applying benzimidazole derivatives to personalized medicine, where treatments are tailored to the genetic characteristics of a patient's disease. researchgate.netresearchgate.net

In materials science, the key challenge is to design and synthesize molecules with enhanced and stable properties for specific applications. For NLO materials, this means achieving higher hyperpolarizability while maintaining thermal and chemical robustness. researchgate.net For photoactive materials, the focus is on improving efficiency and longevity in devices like OLEDs and solar cells. nih.gov The opportunity lies in creating novel molecular architectures, such as benzimidazole-based polymers and hybrid materials, to unlock new functionalities. researchgate.net Furthermore, the development of "green" and cost-effective synthesis methods remains a crucial goal across all application areas, reducing the environmental impact of chemical production. benthamscience.com The continued exploration of the fundamental chemistry of compounds like 2-Phenyl-1H-benzimidazole-1-carbonitrile will undoubtedly pave the way for future breakthroughs in both medicine and advanced materials. impactfactor.orgresearcher.life

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.